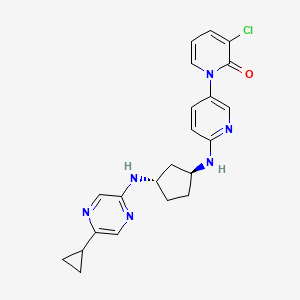
Hbv-IN-44
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hbv-IN-44 is a compound that has garnered significant attention in the field of antiviral research, particularly for its potential in treating hepatitis B virus (HBV) infections. Hepatitis B is a major global health concern, affecting millions of people worldwide and leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma. This compound is designed to inhibit the replication of HBV, thereby reducing the viral load and mitigating the progression of the disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-44 involves multiple steps, starting from readily available starting materials. The process typically includes:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s antiviral activity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized to improve efficiency and reduce costs. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques. The industrial production process is designed to meet stringent quality control standards to ensure the consistency and efficacy of the final product.
化学反応の分析
Types of Reactions
Hbv-IN-44 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antiviral activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacokinetic properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to enhance the compound’s efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under specific conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with unique properties that may be explored for enhanced antiviral activity or improved pharmacokinetics.
科学的研究の応用
Hbv-IN-44 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model molecule to study the mechanisms of antiviral agents and to develop new synthetic methodologies.
Biology: In biological research, this compound is employed to investigate the life cycle of HBV and to identify potential targets for antiviral therapy.
Medicine: Clinically, this compound is being explored for its potential to treat chronic hepatitis B infections, with ongoing studies to evaluate its efficacy and safety.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new antiviral drugs, contributing to the pipeline of potential treatments for HBV.
作用機序
Hbv-IN-44 exerts its antiviral effects by targeting specific molecular pathways involved in HBV replication. The compound inhibits the activity of viral polymerase, an enzyme crucial for the replication of the viral genome. By binding to the active site of the polymerase, this compound prevents the synthesis of new viral DNA, thereby reducing the viral load in infected cells. Additionally, the compound may interfere with other stages of the viral life cycle, such as viral entry or assembly, further enhancing its antiviral efficacy.
類似化合物との比較
Hbv-IN-44 is compared with other antiviral compounds to highlight its unique properties:
Lamivudine: While both this compound and lamivudine inhibit viral polymerase, this compound has shown a higher barrier to resistance, making it a more durable treatment option.
Tenofovir: Compared to tenofovir, this compound exhibits a different mechanism of action, potentially offering complementary effects when used in combination therapy.
Entecavir: this compound and entecavir both target HBV polymerase, but this compound may offer improved pharmacokinetic properties, such as better oral bioavailability.
List of Similar Compounds
- Lamivudine
- Tenofovir
- Entecavir
- Adefovir
- Telbivudine
特性
分子式 |
C22H26N2O5 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
(6S)-10-methoxy-9-morpholin-4-yl-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C22H26N2O5/c1-13(2)17-8-14-9-19(23-4-6-29-7-5-23)21(28-3)10-15(14)18-11-20(25)16(22(26)27)12-24(17)18/h9-13,17H,4-8H2,1-3H3,(H,26,27)/t17-/m0/s1 |
InChIキー |
MOZUCSCFCDSORF-KRWDZBQOSA-N |
異性体SMILES |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)N4CCOCC4 |
正規SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


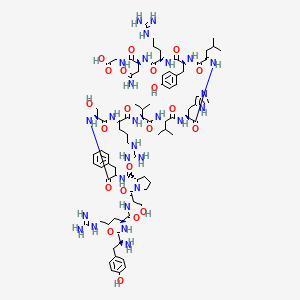
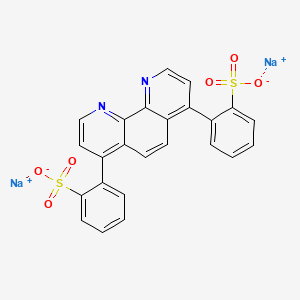
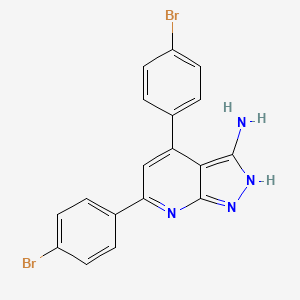

![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
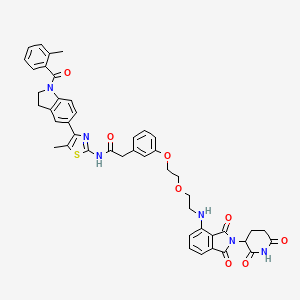
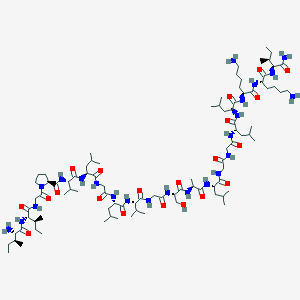

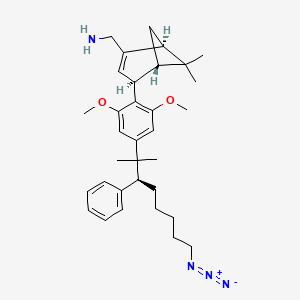
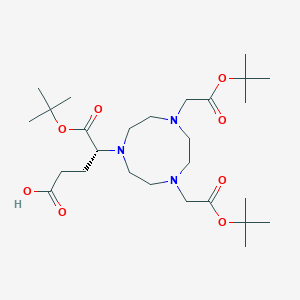
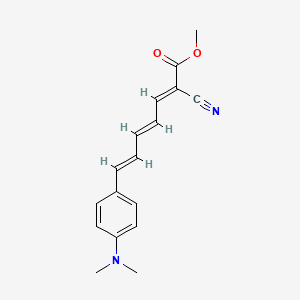
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12374052.png)
